

Application of Streptomycin in specific research models (e.g., C2C12 myotubes)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Streptomycin**

Cat. No.: **B15623579**

[Get Quote](#)

Application of Streptomycin in C2C12 Myotube Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomycin, an aminoglycoside antibiotic, is a ubiquitous component of standard cell culture media, prized for its efficacy in preventing bacterial contamination.^[1] Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.^{[2][3]} However, due to the evolutionary similarities between bacterial ribosomes and eukaryotic mitochondrial ribosomes, **streptomycin** can exert off-target effects in mammalian cells.^[1] These effects are particularly relevant in sensitive research models like the C2C12 myoblast cell line, a cornerstone for studying myogenesis, muscle metabolism, and atrophy.^{[1][4]}

Recent studies have demonstrated that the routine use of **streptomycin** in C2C12 cultures can lead to significant experimental artifacts, confounding the interpretation of results related to muscle growth, protein synthesis, and mitochondrial function.^{[1][4][5]} This document provides detailed application notes and protocols summarizing the observed effects of **streptomycin** on C2C12 myotubes and offers methodologies for key experiments to assess these impacts.

Key Effects of Streptomycin on C2C12 Myotubes

Streptomycin treatment at standard cell culture concentrations (e.g., 100 µg/mL) does not impact the proliferation of C2C12 myoblasts.[1][4][5] However, its effects become pronounced during the differentiation of myoblasts into myotubes. The primary consequences are an impairment of myotube formation and growth, a reduction in protein synthesis, and significant alterations to mitochondrial morphology and function.[1][4][5]

Data Summary

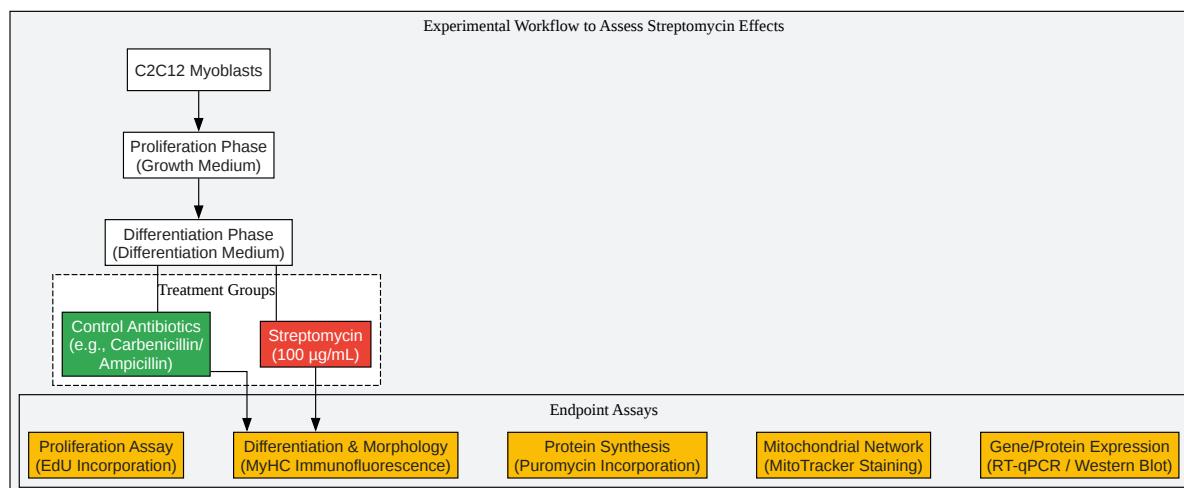
The following tables summarize the quantitative effects of **streptomycin** on C2C12 myotubes as observed in key studies. Experiments were typically conducted by culturing C2C12 cells in a differentiation medium containing 100 µg/mL **streptomycin**.

Table 1: Effects of **Streptomycin** on C2C12 Myotube Morphology and Differentiation

Parameter	Observation	Percentage Change	Reference
Myotube Diameter	Significantly smaller myotubes	~40-46% decrease	[1][4][5]
Differentiation Index	Lower proportion of differentiated nuclei	~25% decrease	[1][4][5][6]
Fusion Index	Fewer nuclei within fused myotubes	~60% decrease	[1][4][5][6]

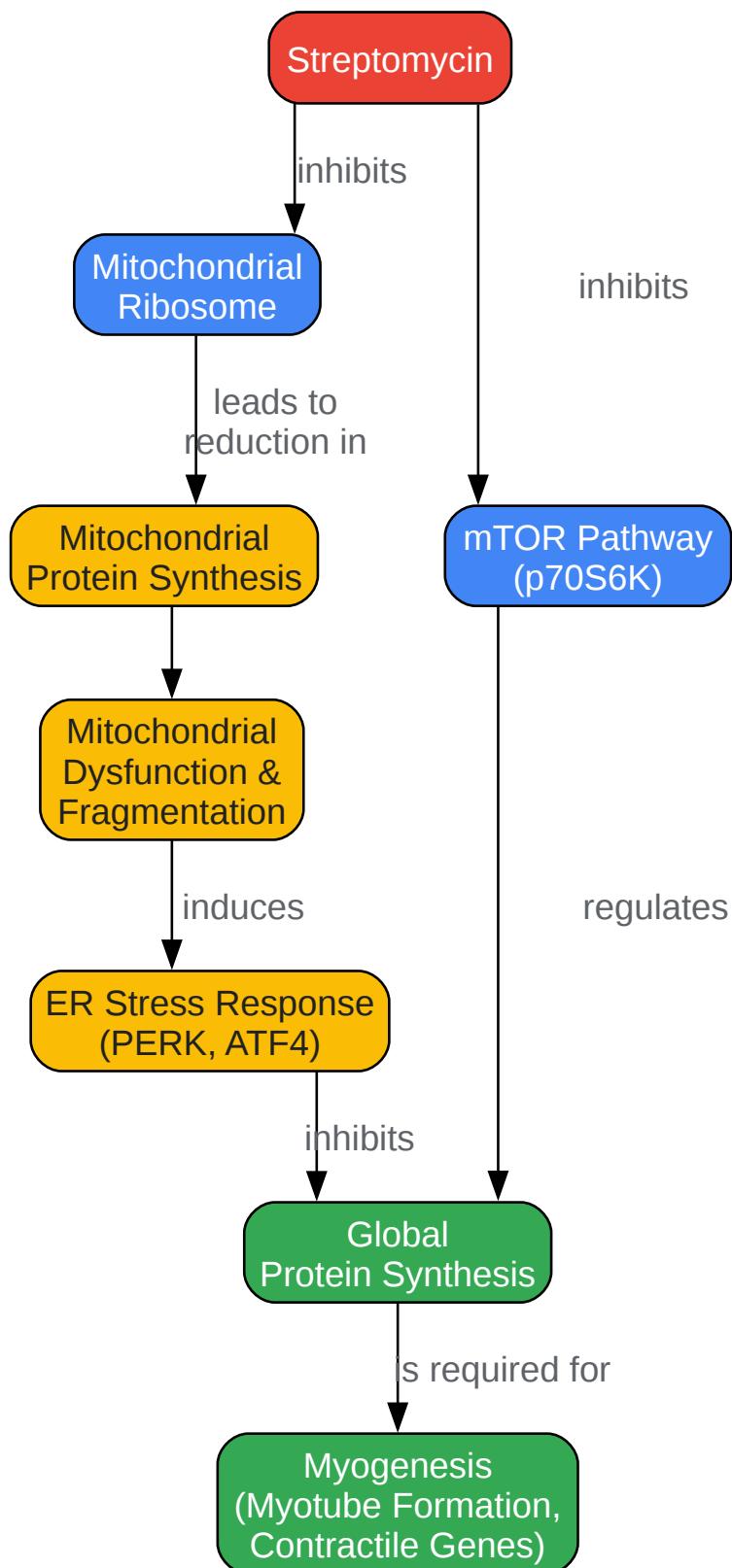
Table 2: Effects of **Streptomycin** on Gene and Protein Expression

Molecule	Method	Observation	Percentage Change	Reference
Global Protein Synthesis	Puromycin Incorporation	Reduced rate of synthesis	Significant decrease	[1]
Myh3 (Myosin Heavy Chain 3)	Gene Expression (RT-qPCR)	Downregulated	~48% decrease	[1]
Acta1 (Actin, Alpha 1)	Gene Expression (RT-qPCR)	Downregulated	~50% decrease	[1]
p-p70S6K/p70S6K Ratio	Western Blot	Reduced phosphorylation	Significant decrease	[5]
Cell Stress Markers (Hri, Perk, Atf4)	Gene Expression (RT-qPCR)	Upregulated	Significant increase	[7]


Table 3: Effects of **Streptomycin** on Mitochondrial Integrity

Parameter	Method	Observation	Percentage Change	Reference
Mitochondrial Network	MitoTracker Staining	Fragmentation of the network	-	[1][4][5]
Mitochondrial Footprint	Image Analysis	Smaller mitochondrial area	~64% decrease	[1][4][5][6]
Mitochondrial Branch Length	Image Analysis	Shorter mitochondrial branches	~34% decrease	[1][4][5][6]

Signaling Pathways and Experimental Workflow


The off-target effects of **streptomycin** in C2C12 myotubes are primarily linked to its impact on mitochondrial protein synthesis, which in turn triggers cellular stress responses and inhibits

pathways essential for muscle development.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the impact of **streptomycin** on C2C12 myoblasts and myotubes.

[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by **streptomycin** in C2C12 myotubes.

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

- Materials:

- C2C12 myoblasts
- Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-**Streptomycin** (or control antibiotics).
- Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-**Streptomycin** (or control antibiotics).
- Control Antibiotics: 100 µg/mL Carbenicillin and 100 µg/mL Ampicillin.
- **Streptomycin** Treatment: Standard media containing 100 µg/mL **Streptomycin**.
- Phosphate-Buffered Saline (PBS)
- Tissue culture plates/flasks

- Protocol:

- Myoblast Proliferation: Culture C2C12 myoblasts in GM at 37°C in a 5% CO₂ incubator.
- Passage cells when they reach 70-80% confluence to maintain their differentiation potential. Do not allow cells to become fully confluent during the proliferation phase.
- Induction of Differentiation: Seed myoblasts in the desired plate format (e.g., 6-well plates). Allow them to grow in GM until they reach 95-100% confluence.
- To initiate differentiation, aspirate the GM, wash the cells once with sterile PBS, and replace the medium with DM.

- For experiments, divide the cells into treatment groups: one with DM containing control antibiotics and another with DM containing **streptomycin**.
- Maintain the cells in DM for 5-7 days to allow for the formation of mature, multi-nucleated myotubes. Change the DM every 24 hours.

Assessment of Cell Proliferation (EdU Assay)

This assay determines the rate of cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

- Materials:

- Click-iT™ EdU Cell Proliferation Kit (or equivalent)
- C2C12 myoblasts cultured in GM with different antibiotic conditions
- Formaldehyde (3.7% in PBS)
- Triton™ X-100 (0.5% in PBS)
- Bovine Serum Albumin (3% BSA in PBS)
- Hoechst 33342 stain for nuclei
- Fluorescence microscope

- Protocol:

- Seed C2C12 myoblasts on coverslips in a 24-well plate and culture for 24-48 hours in GM with the respective antibiotic treatments.
- Add EdU to the culture medium at a final concentration of 10 μ M and incubate for 2 hours at 37°C.
- Fixation: Aspirate the medium, and add 1 mL of 3.7% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
- Wash the cells twice with 3% BSA in PBS.

- Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS. Incubate for 20 minutes at room temperature.
- Wash the cells twice with 3% BSA in PBS.
- EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add 0.5 mL of the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
- Wash the cells once with 3% BSA in PBS.
- Nuclei Staining: Counterstain the nuclei with Hoechst 33342 for 15 minutes.
- Wash twice with PBS and mount the coverslips onto microscope slides.
- Analysis: Image the cells using a fluorescence microscope. Calculate the percentage of EdU-positive cells (proliferating cells) relative to the total number of nuclei (Hoechst-positive cells).[\[1\]](#)

Assessment of Myotube Differentiation (Myosin Heavy Chain Staining)

This protocol uses immunofluorescence to visualize Myosin Heavy Chain (MyHC), a marker for differentiated muscle cells, allowing for the quantification of differentiation and fusion indices.

- Materials:

- Differentiated C2C12 myotubes on coverslips
- Primary antibody: Anti-Myosin Heavy Chain (MyHC)
- Secondary antibody: Fluorescently-conjugated anti-mouse IgG
- Fixation and permeabilization reagents (as in EdU protocol)
- Blocking buffer (e.g., 5% goat serum in PBS)
- DAPI or Hoechst for nuclear staining

- Protocol:
 - After 6 days of differentiation, fix and permeabilize the cells as described previously.
 - Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Primary Antibody: Incubate with the primary anti-MyHC antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the cells three times with PBS.
 - Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
 - Counterstaining: Stain nuclei with DAPI or Hoechst.
 - Mount coverslips and image using a fluorescence microscope.
 - Analysis:
 - Differentiation Index: (Number of nuclei in MyHC-positive cells / Total number of nuclei) x 100%.
 - Fusion Index: (Number of nuclei in myotubes containing ≥ 2 nuclei / Total number of nuclei) x 100%.^[5]
 - Myotube Diameter: Measure the width of at least 50 myotubes per condition using imaging software.

Assessment of Global Protein Synthesis (Puromycin Incorporation Assay)

The SUnSET (Surface Sensing of Translation) technique uses puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to quantify global protein synthesis rates via Western blot.

- Materials:

- Differentiated C2C12 myotubes
- Puromycin solution (1 μ M final concentration)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- Primary antibody: Anti-puromycin
- Primary antibody: Loading control (e.g., Pan-Actin or GAPDH)
- HRP-conjugated secondary antibody
- Western blot equipment and reagents

- Protocol:

- After 6 days of differentiation, add puromycin to the culture medium at a final concentration of 1 μ M.
- Incubate for 30 minutes at 37°C.
- Aspirate the medium and immediately wash the cells twice with ice-cold PBS.
- Cell Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.
- Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Western Blot: Perform SDS-PAGE, transferring proteins to a PVDF membrane.
- Block the membrane and probe with the anti-puromycin antibody and a loading control antibody.

- Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensity for puromycin and normalize it to the loading control. A decrease in the puromycin signal indicates a reduction in protein synthesis.[\[5\]](#)

Assessment of Mitochondrial Network Morphology (MitoTracker Staining)

This protocol uses a cell-permeant fluorescent dye that accumulates in active mitochondria to visualize their structure and network integrity.

- Materials:

- Differentiated C2C12 myotubes
- MitoTracker™ Red CMXRos (or equivalent)
- Hoechst 33342
- Live-cell imaging medium or standard culture medium
- Fluorescence or confocal microscope

- Protocol:

- Prepare a working solution of MitoTracker™ dye in pre-warmed culture medium (typically 50-200 nM).
- Remove the medium from the cultured cells and add the MitoTracker™-containing medium.
- Incubate for 30 minutes at 37°C.
- Aspirate the staining solution and wash the cells with pre-warmed medium.
- Add fresh, pre-warmed medium for live-cell imaging. Optionally, counterstain nuclei with Hoechst 33342.

- Imaging: Immediately acquire images using a fluorescence or confocal microscope.
- Analysis: Analyze the images using software (e.g., ImageJ/Fiji) to quantify mitochondrial parameters such as:
 - Mitochondrial Footprint: The percentage of the cell area occupied by the mitochondrial signal.
 - Branch Length: The average length of individual mitochondrial tubules.[\[1\]](#)[\[5\]](#)

Conclusion and Recommendations

The evidence strongly indicates that **streptomycin**, while effective for contamination control, is not an inert component in C2C12 muscle cell culture.[\[1\]](#)[\[8\]](#) Its use can lead to significant physiological changes, including impaired differentiation, reduced protein synthesis, and mitochondrial stress, which may mask or alter the effects of experimental treatments under investigation.[\[1\]](#)[\[4\]](#)[\[5\]](#)

For studies focusing on muscle growth, metabolism, protein synthesis, or mitochondrial biology, it is highly recommended that researchers:

- Omit **Streptomycin**: Whenever possible, conduct experiments in antibiotic-free media under strict aseptic conditions.
- Use Alternative Antibiotics: If antibiotics are necessary, consider using agents that do not target ribosomal machinery, such as carbenicillin and ampicillin, which act on the bacterial cell wall.[\[1\]](#)
- Validate and Control: If **streptomycin** use is unavoidable, its potential off-target effects must be acknowledged and controlled for by including an appropriate antibiotic-free or alternative antibiotic control group.

Careful consideration of these factors will enhance the reproducibility and reliability of data generated using the C2C12 myotube model, ensuring that experimental outcomes are not confounded by unintended antibiotic-induced artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Application of Streptomycin in specific research models (e.g., C2C12 myotubes)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15623579#application-of-streptomycin-in-specific-research-models-e-g-c2c12-myotubes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com